5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[[1-(2,6-difluorophenyl)sulfonylpiperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S/c1-14-6-2-3-8-16(14)21-24-19(29-25-21)12-15-7-5-11-26(13-15)30(27,28)20-17(22)9-4-10-18(20)23/h2-4,6,8-10,15H,5,7,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONBRGIHGWYBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Characteristics
The structural formula of DFPO-OTz can be represented as follows:
This compound features:
- An oxadiazole ring , which is known for its diverse biological activities.
- A sulfonyl group that may enhance solubility and bioavailability.
- Substituents such as 2,6-difluorophenyl and o-tolyl , which may influence its pharmacological properties.
Biological Activities of Oxadiazole Derivatives
Research indicates that 1,2,4-oxadiazoles exhibit a wide range of biological activities:
Anticancer Activity
- Mechanism : Oxadiazoles have shown potential in inhibiting cancer cell growth through various mechanisms including apoptosis induction and enzyme inhibition.
- Case Study : In a study evaluating multiple oxadiazole derivatives, compounds demonstrated IC50 values against various cancer cell lines (e.g., PC-3 prostate cancer, HCT-116 colon cancer) ranging from 0.67 to 0.87 μM .
Antimicrobial Activity
- Types : The oxadiazole scaffold has been linked to antibacterial and antifungal properties.
- Research Findings : Certain derivatives have shown strong activity against strains of E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL .
Anti-inflammatory and Analgesic Properties
Oxadiazole derivatives have been noted for their ability to modulate inflammatory pathways and provide analgesic effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the potential of DFPO-OTz in the context of existing research, it is useful to compare it with other known oxadiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Fluorophenyl)-1,3,4-Oxadiazole | Oxadiazole ring with fluorophenyl group | Antimicrobial |
| 5-(Phenyl)-1,2,4-Oxadiazole | Simple phenyl substitution on oxadiazole | Antitumor |
| 4-Methyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-Oxadiazol-2-YL}-1,2,3-Thiadiazole | Contains thiadiazole and sulfonamide groups | Antiviral |
These comparisons highlight the structural diversity within the oxadiazole class and suggest that DFPO-OTz may possess unique advantages in terms of biological activity due to its specific substituents.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole ring exhibit antimicrobial properties. For instance, derivatives of oxadiazoles have shown efficacy against various bacterial strains. Interaction studies with 5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole are crucial for understanding its binding affinity to biological targets such as enzymes and receptors.
Anti-inflammatory Activity
The oxadiazole framework has been linked to anti-inflammatory effects. Studies have demonstrated that similar compounds can inhibit cyclooxygenases (COX), which are key enzymes involved in inflammation pathways. The compound's ability to modulate these pathways could make it a candidate for treating inflammatory diseases.
Analgesic Properties
Compounds with the oxadiazole structure have shown analgesic activity in various studies. For example, related derivatives were tested for their ability to alleviate pain in animal models. The analgesic effects of this compound could be investigated further through comparative studies with established analgesics.
Case Studies and Research Findings
Recent literature highlights the ongoing research into the pharmacological profiles of oxadiazole derivatives:
- Synthesis and Evaluation : A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity against Mycobacterium tuberculosis and other pathogens. Some derivatives exhibited significant inhibitory effects at low concentrations .
- Analgesic Activity : In a study comparing various oxadiazoles for analgesic properties, certain derivatives showed superior efficacy compared to standard drugs like Indomethacin . This suggests that this compound may also possess similar potential.
- Anti-inflammatory Effects : Other studies have demonstrated that oxadiazole derivatives can inhibit COX enzymes effectively. The specific mechanisms by which these compounds exert their anti-inflammatory effects remain an area of active investigation .
Table 2: Comparison of Oxadiazole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Fluorophenyl)-1,3,4-Oxadiazole | Oxadiazole ring with fluorophenyl group | Antimicrobial |
| 5-(Phenyl)-1,2,4-Oxadiazole | Simple phenyl substitution on oxadiazole | Antitumor |
| 4-Methyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-Oxadiazol-2-YL}-1,2,3-Thiadiazole | Contains thiadiazole and sulfonamide groups | Antiviral |
This comparative analysis underscores the unique structural elements of this compound while showcasing its potential advantages in terms of biological activity and therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole with structurally related 1,2,4-oxadiazole derivatives, focusing on substituents, biological activities, and physicochemical properties.
Structural and Functional Insights
Position 3 Substituents :
- The o-tolyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller substituents like pyridyl or pyrazinyl groups .
- Pyrazin-2-yl and pyridyl analogs (e.g., DDO-7263) demonstrate improved solubility but may compromise blood-brain barrier penetration due to polar heterocycles .
Position 5 Substituents: The sulfonamide-piperidine moiety in the target compound is distinct from the chlorobenzyl-piperidine in compound 6k. Nitro and chloro groups in other analogs (e.g., 5-(2-Chloro-5-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole) increase electrophilicity, which may improve reactivity in coupling reactions but also raise toxicity risks .
Safety and Stability :
- The pyrazin-2-yl analog exhibits significant hazards (e.g., explosivity, corrosivity), likely due to the electron-deficient pyrazine ring, whereas the target compound’s o-tolyl group may confer greater stability .
Research Findings and Gaps
- Neuroinflammation : DDO-7263’s Nrf2 activation mechanism suggests that the target compound’s difluorophenyl-sulfonyl group could similarly modulate oxidative stress pathways, though experimental validation is needed .
- Synthetic Utility : High-purity analogs like 5-(2-Chloro-5-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole underscore the importance of substituent choice in optimizing reaction yields and scalability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?
- Methodology :
- Begin with the sulfonylation of piperidine derivatives using 2,6-difluorobenzenesulfonyl chloride under basic conditions (e.g., Cs₂CO₃ in DME at 50°C) to form the sulfonyl-piperidine intermediate .
- Couple the intermediate with o-tolyl-substituted oxadiazole precursors via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Optimize reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to maximize yield. Flash column chromatography (hexane:ethyl acetate gradients) is recommended for purification .
Q. How can the structure and purity of this compound be confirmed post-synthesis?
- Methodology :
- Use ¹H/¹³C/¹⁹F NMR to verify substituent positions and assess fluorinated aromatic regions (e.g., 2,6-difluorophenyl signals at δ ~7.0–7.5 ppm in CDCl₃) .
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., ESI+ mode, error < 2 ppm).
- FTIR identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹).
- SFC (Supercritical Fluid Chromatography) with chiral columns (e.g., Chiralpak AD-H) evaluates enantiopurity if stereocenters are present .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?
- Methodology :
- Validate assays using positive controls (e.g., known NLRP3 inhibitors for neuroprotection studies) and replicate experiments in orthogonal models (e.g., in vitro cell lines vs. in vivo murine models) .
- Perform dose-response curves to rule out concentration-dependent effects.
- Check compound stability under assay conditions via HPLC to ensure integrity .
Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., NLRP3 inflammasome)?
- Methodology :
- Use molecular docking (AutoDock Vina, Schrödinger) with protein structures from the PDB (e.g., NLRP3, PDB: 6NPY).
- Perform MD simulations (GROMACS) to assess binding stability over 100 ns.
- Validate predictions with SPR (Surface Plasmon Resonance) to measure kinetic constants (ka/kd) .
Q. What analytical approaches are suitable for assessing stereochemical outcomes in derivatives of this compound?
- Methodology :
- Chiral SFC or HPLC with polysaccharide-based columns (e.g., Chiralcel OD-H) to separate enantiomers .
- X-ray crystallography of single crystals (grown via vapor diffusion) provides absolute configuration.
- Compare experimental Optical Rotation (OR) with DFT-calculated values for validation.
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Methodology :
- Synthesize analogs with variations in the sulfonylpiperidine (e.g., substituents at C3) or oxadiazole (e.g., halogenated o-tolyl groups).
- Test analogs in functional assays (e.g., IC₅₀ in enzyme inhibition) and correlate with QSAR models (MOE, CODESSA).
- Prioritize substituents that enhance lipophilicity (clogP) while maintaining solubility (cLogS) .
Q. What protocols ensure stability and prevent degradation during long-term storage?
- Methodology :
- Store lyophilized powder under inert gas (N₂) at –20°C.
- Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products (e.g., hydrolysis of oxadiazole to amides) .
Q. How can metabolic pathways and major metabolites be identified preclinically?
- Methodology :
- Incubate the compound with hepatocyte microsomes (human/rat) and analyze metabolites via HRMS/MS (Q-TOF).
- Use isotopic labeling (e.g., ¹⁴C) to trace biotransformation.
- Compare fragmentation patterns with databases (e.g., Metlin) .
Methodological Notes
- Contradictory Data : If bioactivity varies between models, confirm assay reproducibility, compound solubility (DLS for particle size), and membrane permeability (PAMPA assay) .
- Advanced Purification : For scale-up, replace flash chromatography with preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Toxicity Screening : Use MTT assays in HEK293/HepG2 cells for acute toxicity and AMES tests for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
